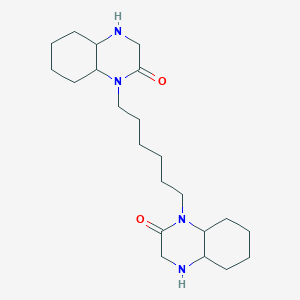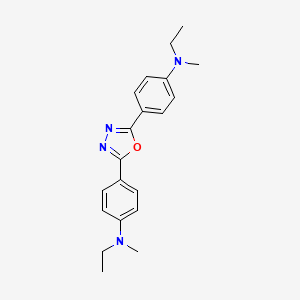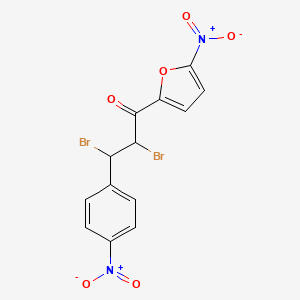![molecular formula C11H18N4O2S B14353806 4-[(1e)-3-Butyl-3-methyltriaz-1-en-1-yl]benzenesulfonamide CAS No. 93620-65-6](/img/structure/B14353806.png)
4-[(1e)-3-Butyl-3-methyltriaz-1-en-1-yl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1e)-3-Butyl-3-methyltriaz-1-en-1-yl]benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . The unique structure of this compound makes it a subject of interest in various scientific research fields.
Métodos De Preparación
The synthesis of 4-[(1e)-3-Butyl-3-methyltriaz-1-en-1-yl]benzenesulfonamide can be achieved through base-mediated coupling reactions. One common method involves the reaction of benzenesulfonyl azides with proline derivatives in the presence of a strong base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The reaction is typically carried out in an environment-friendly solvent like 1,2-dichloroethane (DCE), which acts both as a solvent and a reactant . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
4-[(1e)-3-Butyl-3-methyltriaz-1-en-1-yl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
4-[(1e)-3-Butyl-3-methyltriaz-1-en-1-yl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 4-[(1e)-3-Butyl-3-methyltriaz-1-en-1-yl]benzenesulfonamide involves the inhibition of carbonic anhydrase IX. This enzyme plays a crucial role in regulating pH in tumor cells, and its inhibition can lead to reduced tumor growth and increased apoptosis (programmed cell death). The compound binds to the active site of the enzyme, blocking its activity and disrupting the metabolic processes of cancer cells .
Comparación Con Compuestos Similares
4-[(1e)-3-Butyl-3-methyltriaz-1-en-1-yl]benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:
4-[(1E)-3-Butyl-3-methyl-1-triazen-1-yl]-N,N-bis(2-chloroethyl)benzenesulfonamide: This compound has similar structural features but different functional groups, leading to distinct biological activities.
Heteroaromatic-based benzenesulfonamide derivatives: These compounds have shown potent antiviral activity against H5N1 influenza A virus.
The uniqueness of this compound lies in its specific inhibition of carbonic anhydrase IX, making it a promising candidate for targeted cancer therapy .
Propiedades
Número CAS |
93620-65-6 |
|---|---|
Fórmula molecular |
C11H18N4O2S |
Peso molecular |
270.35 g/mol |
Nombre IUPAC |
4-[[butyl(methyl)amino]diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C11H18N4O2S/c1-3-4-9-15(2)14-13-10-5-7-11(8-6-10)18(12,16)17/h5-8H,3-4,9H2,1-2H3,(H2,12,16,17) |
Clave InChI |
JLPMSNCLAPDDEI-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(C)N=NC1=CC=C(C=C1)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Hydroxy-1,2-diphenylhydrazinyl)oxy]ethan-1-one](/img/structure/B14353725.png)
![1-[3-(Benzylsulfanyl)propoxy]-2,4-dichlorobenzene](/img/structure/B14353726.png)


![2-Chloro-1-[(2-chloro-1-methoxyethyl)peroxy]ethan-1-ol](/img/structure/B14353738.png)
![1,2-Bis[bis(trichlorosilyl)methylidene]-1,1,2,2-tetramethyl-1lambda~5~,2lambda~5~-diphosphane](/img/structure/B14353739.png)






![4-Fluorophenyl 2-chloro-4-[(4-heptylbenzoyl)oxy]benzoate](/img/structure/B14353788.png)

